![molecular formula C8H9NO3 B1586070 2-Ethoxynicotinic Acid CAS No. 35969-54-1](/img/structure/B1586070.png)
2-Ethoxynicotinic Acid
Overview
Description
2-Ethoxynicotinic acid (2-ENA) is an organic compound that belongs to the class of compounds known as pyridinecarboxylic acids. It is a derivative of nicotinic acid, which is an important vitamin and is a precursor to the coenzyme, nicotinamide adenine dinucleotide (NAD). 2-ENA has a wide range of applications in scientific research, as it is a valuable tool for studying the effects of nicotinic acid on biochemical and physiological processes.
Scientific Research Applications
Luminescent Properties in Coordination Polymers
- Research Finding : 2-Ethoxynicotinic acid has been used in synthesizing lanthanide coordination polymers, specifically with Nd, Sm, or Eu. These compounds exhibit unique one-dimensional linear chain motifs and two-dimensional layers through hydrogen bonding, demonstrating significant luminescent properties (Wang Jun et al., 2013).
Magnetic Properties in Copper (II) Complexes
- Research Finding : this compound contributes to the formation of complex structures in dinuclear Cu(II) compounds, which have interesting 3D supramolecular motifs and show overall antiferromagnetic interaction between neighboring Cu(II) ions (Wang Jun et al., 2013).
Supramolecular Complexes and Their Structures
- Research Finding : In the synthesis of certain supramolecular complexes, this compound plays a crucial role. These complexes exhibit ladder-like chains and two-dimensional networks, formed through hydrogen bond interactions. Magnetic studies indicate antiferromagnetic interactions in these compounds (Wang Jun et al., 2013).
Electrophilic Aromatic Selenylation
- Research Finding : this compound derivatives have been used in the electrophilic aromatic selenylation process. This process yields a range of aryl-selenylated products, with some showing submicromolar inhibition of human and malarial orotate phosphoribosyltransferase (M. Abdo et al., 2010).
Biotransformation Pathways
- Research Finding : The compound plays a significant role in the biotransformation of certain chemicals, like converting 2-chloro-3-cyanopyridine to 2-chloronicotinic acid. This conversion is crucial in synthesizing key precursors for pesticides and medicines (Liqun Jin et al., 2011).
Chemical Synthesis and Pharmacological Studies
- Research Finding : this compound derivatives have been synthesized and evaluated for their pharmacological properties, such as anti-inflammatory and analgesic activities. Some derivatives have shown promising results in these areas (Alireza Moradi et al., 2010).
Spectral Characteristics
- Research Finding : Studies on the spectral characteristics of this compound derivatives have been conducted, providing insights into their absorption, fluorescence, and other spectroscopic properties (S. Dogra, 2005).
Mechanism of Action
Target of Action
It is derived from nicotinic acid, also known as niacin or vitamin b3 . Niacin is known to perform a number of functions in the body through various mechanisms .
Mode of Action
Its parent compound, niacin, can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
The pyridine ring of nicotine and related alkaloids is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions .
Pharmacokinetics
Understanding the pharmacokinetic and pharmacodynamic characteristics of drugs can help determine the best treatment strategy for drug-related toxicity .
Result of Action
Niacin plays a vital role in maintaining efficient cellular function .
Action Environment
The metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .
properties
IUPAC Name |
2-ethoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMJQQOMGWGGSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371293 | |
Record name | 2-Ethoxynicotinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35969-54-1 | |
Record name | 2-Ethoxynicotinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxypyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-ethoxynicotinic acid contribute to the formation of complex structures with copper(II) ions?
A1: this compound acts as a versatile ligand in coordination chemistry due to its ability to bind metal ions through its carboxylate group and nitrogen atom. In the reported studies, 2-ENA forms complexes with copper(II) ions, resulting in diverse structural motifs. For example, in the presence of phenanthroline, 2-ENA forms a mononuclear complex with a coordinated water molecule and nitrate ion []. The carboxylate group of 2-ENA can bridge copper ions, leading to the formation of ladder-like chains in the presence of 4,4′-bipyridine [].
Q2: What is the influence of the carboxylate geometry of this compound on the resulting copper(II) complexes?
A2: The geometry of the carboxylate group in 2-ENA plays a crucial role in dictating the final structure of the copper(II) complexes. When compared with 4,5-dihydroxybenzene-1,3-disulfonic acid, another carboxylate ligand, 2-ENA leads to the formation of distinct hydrogen bonding patterns and ultimately different 3D motifs within the crystal structures []. This highlights how subtle differences in ligand geometry can significantly impact the supramolecular assembly of metal-organic frameworks.
Q3: Are there any insights into the magnetic properties of copper(II) complexes incorporating this compound?
A3: Magnetic studies on a dinuclear copper(II) complex containing 2-methoxynicotinic acid, a close analogue of 2-ENA, revealed overall antiferromagnetic interactions between the adjacent copper(II) ions []. While not directly investigated in the provided literature, it's plausible that similar magnetic behavior might be observed in copper(II) complexes incorporating 2-ENA due to the similarities in their coordination modes and bridging capabilities. Further research is needed to confirm this hypothesis.
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